molecular formula C16H12O7 B13143200 3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 96238-95-8

3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B13143200
CAS No.: 96238-95-8
M. Wt: 316.26 g/mol
InChI Key: JENUDBBUZMVAMW-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is of significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7,8-Tetrahydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which enhances its solubility and bioavailability compared to other flavonoids. This unique structure also contributes to its potent biological activities .

Properties

CAS No.

96238-95-8

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

3,5,7,8-tetrahydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-8-4-2-7(3-5-8)15-14(21)13(20)11-9(17)6-10(18)12(19)16(11)23-15/h2-6,17-19,21H,1H3

InChI Key

JENUDBBUZMVAMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O

Origin of Product

United States

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